GPR35 Off-Target Silencing vs. Structurally Related Indole-Piperazines
In a primary GPR35 antagonism assay, 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one was classified as inactive, indicating no meaningful antagonism at the human GPR35 receptor [1]. This contrasts with structurally related indole-piperazine compounds that display nanomolar GPR35 activity: for example, the GPR35 antagonist CID-2745687 shows a Ki of 12.8 nM, and 1-N-Boc-4-(5-indolyl)piperazine has a Ki of 6 nM [2]. The GPR35-silent profile of the target compound represents a measurable selectivity advantage for screens where GPR35-mediated signalling is an undesired confounder.
| Evidence Dimension | GPR35 antagonism |
|---|---|
| Target Compound Data | Inactive (no significant antagonism detected) |
| Comparator Or Baseline | CID-2745687: Ki = 12.8 nM; 1-N-Boc-4-(5-indolyl)piperazine: Ki = 6 nM |
| Quantified Difference | Qualitative inactivity vs. nanomolar Ki at GPR35 for comparator compounds |
| Conditions | Primary assay: GPR35 antagonism; comparator Ki values from competitive binding against Nluc-fused human GPR35 in CHO-K1 cells (CID-2745687) or equivalent GPR35 binding assays (1-N-Boc-4-(5-indolyl)piperazine) |
Why This Matters
For screening campaigns where GPR35 activity is a liability, the target compound provides a pre-validated inactive chemotype within the indole-piperazine space, reducing false-positive triage burden.
- [1] ECBD / Sildrug Database. Entry EOS41009 – GPR35 Antagonism Assay (inactive). Institute of Biochemistry and Biophysics, Polish Academy of Sciences. https://sildrug.ibb.waw.pl/ecbd/EOS41009/ (accessed 2026-05-10). View Source
- [2] Kelowna International Scientific Inc. CID-2745687 – competitive, reversible antagonist of GPR35 (Ki = 12.8 nM). https://www.kelowna.com.tw (accessed 2026-05-10). View Source
